molecular formula C18H20N4O3S2 B11057583 (1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

(1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B11057583
M. Wt: 404.5 g/mol
InChI Key: JFDPGJPZAJUCMR-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,9S)-N~11~-[4-(AMINOSULFONYL)PHENYL]-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE is a complex organic compound with a unique tricyclic structure. This compound is characterized by its diazatricyclo framework, which includes a phenyl group substituted with an aminosulfonyl moiety. The presence of multiple functional groups, including an oxo group and a carbothioamide, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,9S)-N~11~-[4-(AMINOSULFONYL)PHENYL]-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the diazatricyclo core, followed by the introduction of the phenyl group and subsequent functionalization to introduce the aminosulfonyl, oxo, and carbothioamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,9S)-N~11~-[4-(AMINOSULFONYL)PHENYL]-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or reduce the carbothioamide to amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures, with solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,9S)-N~11~-[4-(AMINOSULFONYL)PHENYL]-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,9S)-N~11~-[4-(AMINOSULFONYL)PHENYL]-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazatricyclo derivatives and phenyl-substituted carbothioamides. Examples include:

Uniqueness

What sets (1S,9S)-N~11~-[4-(AMINOSULFONYL)PHENYL]-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE apart is its combination of a diazatricyclo core with diverse functional groups, providing a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

(1S,9R)-6-oxo-N-(4-sulfamoylphenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C18H20N4O3S2/c19-27(24,25)15-6-4-14(5-7-15)20-18(26)21-9-12-8-13(11-21)16-2-1-3-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,26)(H2,19,24,25)/t12-,13-/m0/s1

InChI Key

JFDPGJPZAJUCMR-STQMWFEESA-N

Isomeric SMILES

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.